molecular formula C16H18FNO2S B296196 N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide

Cat. No.: B296196
M. Wt: 307.4 g/mol
InChI Key: GLVLSSZNTVHYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide, also known as DB844, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DB844 belongs to the family of sulfonamide compounds, which have been extensively studied for their antibacterial, antifungal, and antiviral properties. In recent years, DB844 has emerged as a promising candidate for the treatment of parasitic infections, particularly leishmaniasis, a neglected tropical disease that affects millions of people worldwide.

Mechanism of Action

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide exerts its antileishmanial activity by inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for the synthesis of DNA. DHFR-TS is a validated drug target in leishmaniasis, and this compound has been shown to have potent activity against different Leishmania species, including drug-resistant strains.
Biochemical and Physiological Effects
This compound has been shown to have good pharmacokinetic properties, with high oral bioavailability and long half-life in vivo. In preclinical studies, this compound has demonstrated good efficacy and tolerability, with no significant adverse effects observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has several advantages as a tool compound for studying the biology of Leishmania parasites. It has a well-defined mechanism of action and has been shown to be effective against different Leishmania species, including drug-resistant strains. However, this compound has some limitations as a research tool, including its cost, which may limit its availability for some research groups.

Future Directions

Several future directions can be envisioned for N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide research. One possible direction is the optimization of its pharmacokinetic properties to improve its efficacy and reduce its toxicity. Another direction is the development of combination therapies that can enhance the efficacy of this compound and reduce the risk of drug resistance. Additionally, this compound could be used as a tool compound to study the biology of Leishmania parasites and to identify new drug targets for the treatment of leishmaniasis.

Synthesis Methods

The synthesis of N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2,5-dimethylphenylamine, which is then reacted with 2-fluorobenzyl chloride to obtain N-(2-fluorobenzyl)-2,5-dimethylphenylamine. The final step involves the reaction of N-(2-fluorobenzyl)-2,5-dimethylphenylamine with methanesulfonyl chloride to produce this compound.

Scientific Research Applications

N-(2,5-dimethylphenyl)-N-(2-fluorobenzyl)methanesulfonamide has been extensively studied for its potential as a therapeutic agent in the treatment of leishmaniasis, a parasitic disease caused by the protozoan parasite of the Leishmania genus. Leishmaniasis is a neglected tropical disease that affects millions of people worldwide, particularly in developing countries. Current treatments for leishmaniasis are limited, and there is an urgent need for new and effective drugs.

Properties

Molecular Formula

C16H18FNO2S

Molecular Weight

307.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-N-[(2-fluorophenyl)methyl]methanesulfonamide

InChI

InChI=1S/C16H18FNO2S/c1-12-8-9-13(2)16(10-12)18(21(3,19)20)11-14-6-4-5-7-15(14)17/h4-10H,11H2,1-3H3

InChI Key

GLVLSSZNTVHYRE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC2=CC=CC=C2F)S(=O)(=O)C

Origin of Product

United States

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